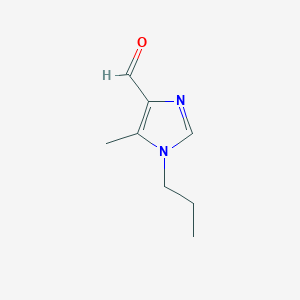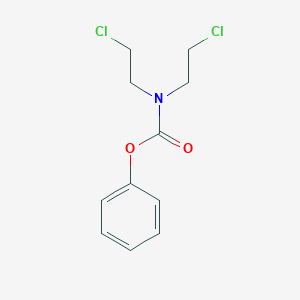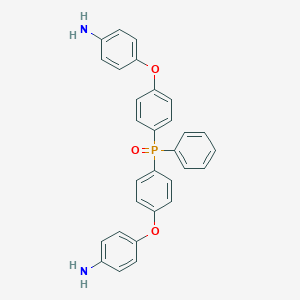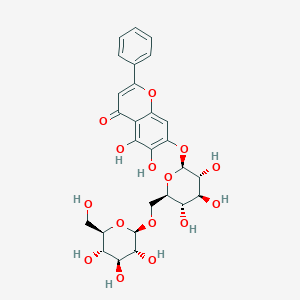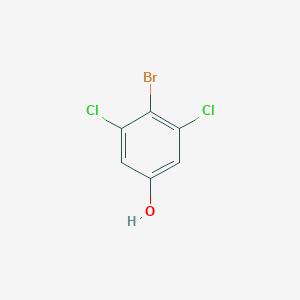
4-Bromo-2-phenylthiazole
Vue d'ensemble
Description
4-Bromo-2-phenylthiazole is a chemical compound with the molecular formula C9H6BrNS . It has a molecular weight of 240.12 and is a solid at room temperature . The IUPAC name for this compound is 4-bromo-2-phenyl-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by physicochemical and spectral characteristics . The InChI code for this compound is 1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.12 .Applications De Recherche Scientifique
Microwave Irradiation in Synthesis
The derivatives of 2-amino-4-phenylthiazole, including 4-Bromo-2-phenylthiazole, have garnered high scientific interest due to their broad spectrum of biological activities. These compounds have demonstrated properties such as antipyretic, antioxidative, and analgesic activities. Research has explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation, highlighting the potential for efficient synthesis methods in pharmaceutical applications (D. Khrustalev, 2009).
Acetylcholinesterase Inhibitors
Studies on N-Acyl-4-phenylthiazole-2-amines, prepared from 2-bromo-1-acetophenones, have shown that these compounds possess inhibitory activities on acetylcholinesterase. This is significant for research in neurodegenerative diseases like Alzheimer's, as acetylcholinesterase inhibitors can play a critical role in managing symptoms (Zheng-Yue Ma et al., 2014).
Corrosion Inhibition
4-Phenylthiazole derivatives, including this compound, have been tested as corrosion inhibitors for metals like stainless steel in acidic environments. These studies are crucial in industrial applications for preventing metal degradation (A. Fouda & A. Ellithy, 2009).
Antibacterial Activity
Research into the antibacterial properties of 2-(3-acylphenyl)amino-4-phenylthiazoles, synthesized from 2-bromo-1-substituted phenylethanones, has revealed effectiveness against both Gram-positive and Gram-negative bacterial strains. This opens up potential applications in developing new antibacterial agents (N. Subhashini et al., 2015).
Antitumor Activity
Compounds containing the this compound scaffold have been synthesized and evaluated for their antitumor activities. This research is critical for the development of new chemotherapeutic agents, particularly for cancers like lung cancer and glioma (Hongshuang Li et al., 2016).
Mécanisme D'action
Target of Action
4-Bromo-2-phenylthiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit their antitumor activity by interacting with tumor cells and inducing cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects on a prostate cancer cell line .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, affecting biological outcomes
Cellular Effects
Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-phenylthiazole is not well-defined. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Propriétés
IUPAC Name |
4-bromo-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWZNGTYRKKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)



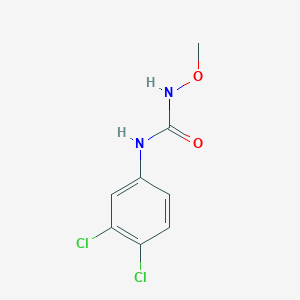


![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

